molecular formula C8H8N2O B1346151 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one CAS No. 5400-75-9

5-Methyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B1346151
CAS No.: 5400-75-9
M. Wt: 148.16 g/mol
InChI Key: CTCHXZUMFHNSHM-UHFFFAOYSA-N
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Description

5-Methyl-1,3-dihydro-2H-benzimidazol-2-one (CAS: 5400-75-9) is a heterocyclic compound with the molecular formula C₈H₈N₂O. It is synthesized via cyclization of 4-methyl-1,2-phenylenediamine with urea at 180 °C, yielding a fused benzimidazolone core structure with a methyl substituent at the 5-position . This compound serves as a versatile precursor in organic synthesis, particularly for nitration reactions to produce energetic materials like 5-methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one (5-Me-TriNBO), a heterocyclic analog of TNT . Additionally, it is identified as a key volatile component in the floral scent of certain Malus taxa, contributing up to 23.8% of total volatiles in M. ‘Brandywine’ .

Biochemical Analysis

Biochemical Properties

5-Methyl-1,3-dihydro-2H-benzimidazol-2-one plays a significant role in biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it is known to act as an activator of chloride secretion, which is crucial for maintaining cellular ion balance . Additionally, this compound has been studied for its potential therapeutic applications in conditions such as cystic fibrosis and chronic obstructive pulmonary disease . The interactions of this compound with biomolecules are primarily through binding to specific sites on enzymes and proteins, thereby modulating their activity.

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of chloride channels, which are essential for maintaining cellular homeostasis . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes involved in cellular metabolism and signaling pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It binds to specific sites on enzymes and proteins, leading to either inhibition or activation of their activity. For instance, it has been found to inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound has been found to affect cellular function by altering gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have minimal effects on cellular function, while at higher doses, it can lead to significant changes in cellular metabolism and gene expression . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can lead to toxic or adverse effects, including cellular damage and disruption of metabolic pathways.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. For instance, this compound has been found to modulate the activity of enzymes involved in the synthesis and degradation of metabolites . These interactions can lead to changes in metabolic flux and levels of specific metabolites, thereby affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cellular membranes through active and passive transport mechanisms . Once inside the cell, it can bind to specific proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it has been found to localize to the endoplasmic reticulum and mitochondria, where it can interact with enzymes and proteins involved in metabolic processes. The subcellular localization of this compound can influence its ability to modulate cellular function and metabolic pathways.

Biological Activity

5-Methyl-1,3-dihydro-2H-benzimidazol-2-one is a compound belonging to the benzimidazole class, known for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and various applications in medicinal chemistry.

  • Molecular Formula : C8H8N2O
  • Molecular Weight : 152.16 g/mol
  • Melting Point : Approximately 122 °C
  • Structure : The compound features a fused bicyclic structure that includes nitrogen atoms, contributing to its unique chemical reactivity.

Target Interactions

This compound interacts with various biological targets, including enzymes and receptors. It is known to modulate the activity of chloride channels, which are crucial for maintaining cellular ion balance and homeostasis.

Biochemical Pathways

The compound influences multiple biochemical pathways:

  • Inhibition of Enzymes : It has been shown to inhibit certain enzymes involved in metabolic pathways, affecting overall metabolic flux.
  • Cell Cycle Regulation : Similar compounds have demonstrated the ability to inhibit microtubule assembly formation, leading to cell cycle arrest and apoptosis.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. It has been identified as an inhibitor of quorum sensing in Gram-negative bacteria, which can be crucial for developing new antimicrobial strategies .

Anticancer Effects

The compound has potential anticancer properties due to its ability to inhibit mammalian type I DNA topoisomerase, disrupting DNA replication and repair processes. This makes it a candidate for further research in cancer therapy.

4. Research Findings and Case Studies

StudyFindings
Research on Antimicrobial ActivityDemonstrated inhibition of quorum sensing mechanisms in bacteria, suggesting potential as an antimicrobial agent .
Anticancer ResearchShowed inhibition of DNA topoisomerase I, indicating potential use in cancer treatment.
Cellular EffectsInfluenced cell signaling pathways and gene expression related to chloride channel activity.

Dosage Variability

The biological effects of this compound vary significantly with dosage:

  • Low Doses : Minimal effects on cellular function.
  • High Doses : Significant alterations in cellular metabolism and gene expression observed in animal models.

Stability in Laboratory Settings

Studies indicate that while the compound is relatively stable under standard laboratory conditions, degradation over time can lead to decreased biological activity. This stability is critical for its application in therapeutic contexts.

6. Conclusion

This compound presents a promising profile for various biological activities, particularly in antimicrobial and anticancer research. Its mechanisms of action through enzyme inhibition and modulation of cellular processes highlight its potential as a therapeutic agent. Continued investigation into its pharmacological properties will be essential to fully understand its capabilities and applications in medicine.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-methyl-1,3-dihydro-2H-benzimidazol-2-one, and how can reaction conditions be optimized for high yields?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of o-phenylenediamine derivatives with carbonyl sources under acidic conditions. For example, in a solvent-free approach, organocatalysts like p-toluenesulfonic acid (PTSA) can enhance reaction efficiency. Optimization involves varying temperature (80–120°C), solvent (e.g., ethanol, DMF), and catalyst loading. A reported yield of 83–85% was achieved using a one-pot, two-step method with characterization via 1^1H/13^13C NMR, IR, and HRMS . Alternative routes include refluxing with potassium carbonate and sodium methoxide in methanol, yielding 75% purity (HPLC) .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer :

  • 1^1H/13^13C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbon backbone.
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm1^{-1}) .
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 177.20 for C9_9H11_{11}N3_3O) .
  • Melting Point Analysis : Used to verify purity (e.g., 303–320°C for derivatives) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the photophysical properties of 5-methyl-benzimidazolone derivatives?

  • Methodological Answer : DFT calculations (B3LYP/6-31G*) optimize molecular geometry and predict excited-state intramolecular proton transfer (ESIPT) mechanisms. For derivatives with extended conjugation, frontier molecular orbitals (HOMO-LUMO gaps) correlate with fluorescence emission. Computational studies reveal charge-transfer transitions in benzimidazole-triazole hybrids, validated by experimental UV-Vis and fluorescence spectra .

Q. What strategies resolve contradictions in biological activity data for benzimidazole derivatives?

  • Methodological Answer :

  • Dose-Response Analysis : Test compounds at multiple concentrations (e.g., 1–100 µM) to identify non-linear effects.
  • Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., 5-methyl vs. 5-chloro analogs) on antimicrobial or antiprotozoal activity. For example, 5-substituted derivatives showed 50% inhibition of Giardia intestinalis at 10 µM, while unsubstituted analogs were inactive .
  • Enzymatic Assays : Use target-specific assays (e.g., HIV reverse transcriptase inhibition) to isolate mechanisms from non-specific cytotoxicity .

Q. How do solvent polarity and substituents influence the ESIPT process in benzimidazolone-based fluorophores?

  • Methodological Answer : Solvatochromic shifts in emission spectra (e.g., Stokes shifts >100 nm) indicate ESIPT efficiency. Polar solvents stabilize keto tautomers, enhancing fluorescence quantum yield. Substituents like electron-withdrawing groups (e.g., -NO2_2) redshift emission, while electron-donating groups (e.g., -OCH3_3) improve stability. Experimental validation via time-resolved fluorescence and TD-DFT calculations is critical .

Q. Data Comparison Tables

Table 1: Synthesis Yields and Characterization of Selected Derivatives

Derivative StructureYield (%)Melting Point (°C)Key Spectral Data (IR/NMR)Reference
5-Methyl-1H-benzo[d]imidazol-2-one83>3201^1H NMR (DMSO-d6): δ 7.2–7.5
5-Chloro analog75295–298IR: 1695 cm1^{-1} (C=O)

Table 2: Biological Activity of Benzimidazole Derivatives

Target Organism/EnzymeIC50_{50} (µM)Key Structural FeatureReference
Giardia intestinalis105-Substituted benzimidazole
Hepatitis B Virus (HBV)5.22-Phenyl substitution

Q. Contradictions and Mitigation

  • Low Reproducibility in Synthesis : Discrepancies in yields (e.g., 75% vs. 85%) may arise from trace moisture or catalyst purity. Use anhydrous solvents and standardized catalysts .
  • Variable Biological Activity : Differences in cell permeability or assay conditions (e.g., pH, serum content) can skew results. Include positive controls (e.g., albendazole for antiparasitic assays) .

Comparison with Similar Compounds

Structural and Functional Analogues

TriNBO (4,5,6-Trinitro-1,3-dihydro-2H-benzimidazol-2-one)

  • Synthesis: TriNBO is synthesized via nitration of unsubstituted benzimidazol-2-one using KNO₃/H₂SO₄, yielding 83% product. In contrast, 5-Me-TriNBO achieves a higher yield (89.7%) under modified nitration conditions (60–90 °C) .
  • Thermal Stability : The methyl group in 5-Me-TriNBO reduces thermal stability (decomposition at 285–287 °C) compared to TriNBO (339 °C) .
  • Detonation Performance : Both compounds exhibit superior detonation velocity (D) and pressure compared to TNT but underperform relative to tetryl .

5-Amino-1,3-dihydro-2H-benzimidazol-2-one

  • Structure: Substitution of the methyl group with an amino group at the 5-position alters electronic properties, enhancing solubility in polar solvents.

5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives

  • Synthesis : Chlorosulfonation and substitution reactions introduce sulfonamide groups, enabling antitumor activity evaluation .
  • Reactivity : The hydrosulfonyl group increases electrophilicity, facilitating nucleophilic substitutions compared to the methyl-substituted parent compound .

Volatile Compound Role in Plants

  • Floral Scent Contribution :
    • In Malus taxa, 5-methyl-1,3-dihydro-2H-benzimidazol-2-one is a major volatile in aromatic cultivars (e.g., 23.8% in M. ‘Brandywine’), while less aromatic taxa like M. sylvestris prioritize terpenes and alcohols .
    • PCA analysis confirms its role in scent differentiation, correlating with N-containing compound abundance .

Data Tables

Table 1. Comparative Physicochemical Properties

Compound Substituent Yield (%) Decomposition Temp. (°C) Key Application
This compound Methyl (C5) - - Energetic precursor, floral volatiles
5-Me-TriNBO 4,6,7-Trinitro 89.7 285–287 (dec.) Explosive analog
TriNBO 4,5,6-Trinitro 83 339 High-energetic material
5-Amino derivative Amino (C5) - - Pharmaceutical intermediate

Preparation Methods

Cyclization of 4-Methyl-o-phenylenediamine with Urea

The most common and classical method for synthesizing 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one involves the cyclocondensation of 4-methyl-o-phenylenediamine with urea under heating conditions.

  • Procedure : A mixture of 4-methyl-1,2-phenylenediamine and urea is heated at approximately 180 °C for a specified duration (e.g., 1 hour) to induce cyclization and formation of the benzimidazolone ring system.
  • Reaction conditions : Thermal cyclization without solvents or with minimal solvent use.
  • Yield and purity : This method typically affords the target compound in good yield (around 70-80%) with high purity after recrystallization.
  • Advantages : Simple, cost-effective, and scalable for industrial applications.

Oxidative Cyclization Using Hydrogen Peroxide

An alternative approach involves the oxidative cyclization of substituted benzimidazole precursors.

  • Example : 1-(3-chloropropyl)-2-(methylthio)-1H-benzimidazole is treated with hydrogen peroxide in acetic acid or ethanol under reflux conditions (up to 48 hours) to yield the corresponding benzimidazolone derivative.
  • Workup : After reaction completion, excess peroxide is quenched with sodium sulfite, solvent removed under reduced pressure, and the crude product crystallized from 2-propanol/water mixtures.
  • Yields : Moderate to good yields (64-71%) are reported.
  • Notes : This method is more suitable for functionalized benzimidazoles and allows introduction of substituents at the benzimidazolone nitrogen.

Flow Chemistry Approach Using Carbonyldiimidazole (CDI)

A modern, efficient method employs 1,1′-carbonyldiimidazole (CDI) to promote cyclocarbonylation of o-phenylenediamine derivatives under continuous flow conditions.

  • Procedure : o-Phenylenediamine is reacted with CDI in a flow reactor at elevated temperatures (~210 °C) with precise control of residence time (~67 minutes).
  • Advantages : High yield, purity (>95%), and productivity (up to 15 g/day) with excellent scalability.
  • Application : This method is adaptable for substituted benzimidazolones, including methyl derivatives, by starting from appropriately substituted diamines.
  • Purification : Post-reaction workup involves washing with acid to remove by-products and concentration under vacuum.

One-Pot Aza-Michael Addition and Cyclization

Some synthetic routes incorporate aza-Michael addition reactions followed by cyclization to generate substituted benzimidazol-2-ones.

  • Method : Reaction of substituted 1,2-diaminobenzenes with urea at 130-140 °C, followed by treatment with sodium hydroxide solution and neutralization to isolate the benzimidazolone.
  • Further functionalization : Aza-Michael addition to α,β-unsaturated carbonyl compounds in DMF under reflux can yield 1,3-disubstituted benzimidazolones.
  • Monitoring : Thin layer chromatography (TLC) is used to monitor reaction progress.
  • Yields : Generally good, with clean product isolation by crystallization.
Method Starting Materials Conditions Yield (%) Notes
Thermal Cyclization with Urea 4-Methyl-o-phenylenediamine + Urea 180 °C, 1 hour ~78 Simple, classical method
Oxidative Cyclization 1-(3-chloropropyl)-2-(methylthio)benzimidazole + H2O2 Reflux in AcOH or EtOH, 24-48 h 64-71 Functionalized substrates, moderate yield
Flow Chemistry with CDI o-Phenylenediamine + CDI 210 °C, 67 min (flow reactor) >95 High purity, scalable, modern approach
One-Pot Aza-Michael Addition Substituted 1,2-diaminobenzenes + Urea 130-140 °C, 1 h + reflux in DMF Good Allows further substitution, monitored by TLC
  • The classical urea cyclization method remains the most straightforward and widely used for preparing 5-methyl derivatives, providing good yields and purity suitable for further chemical or biological studies.
  • Oxidative cyclization methods enable the introduction of functional groups on the benzimidazole ring but require longer reaction times and careful handling of oxidants.
  • Flow chemistry with CDI represents a significant advancement, offering precise control, high throughput, and cleaner reactions, which is advantageous for industrial-scale synthesis and medicinal chemistry applications.
  • The aza-Michael addition approach expands the chemical space by enabling 1,3-disubstitution, which can be valuable for designing novel derivatives with enhanced biological activity.

The preparation of this compound is well-established through several synthetic routes, each with distinct advantages:

  • The thermal cyclization of 4-methyl-o-phenylenediamine with urea is the most direct and efficient method.
  • Oxidative cyclization offers functionalization opportunities but with moderate yields.
  • Flow chemistry using CDI is a cutting-edge technique providing high yield and scalability.
  • One-pot aza-Michael addition methods allow further structural diversification.

These methods collectively provide a robust toolkit for researchers aiming to synthesize this compound for pharmaceutical, biochemical, or material science applications.

Properties

IUPAC Name

5-methyl-1,3-dihydrobenzimidazol-2-one
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InChI

InChI=1S/C8H8N2O/c1-5-2-3-6-7(4-5)10-8(11)9-6/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCHXZUMFHNSHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H8N2O
Source PubChem
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DSSTOX Substance ID

DTXSID90278872
Record name 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one
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Molecular Weight

148.16 g/mol
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CAS No.

5400-75-9
Record name 5-Methylbenzimidazolone
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Record name 2H-Benzimidazol-2-one, 1,3-dihydro-5-methyl-
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Synthesis routes and methods I

Procedure details

4.00 g of 2-amino-5-methylbenzoic acid was dissolved in 40 mL of 1,4-dioxane, to which 5.5 mL of triethylamine and 6.8 mL of diphenylphosphoryl azide were successively added, and this mixture was stirred for 1.5 hours while heating it under reflux. The reaction mixture, to which a mixture of ethyl acetate and water was added, was adjusted to pH 7 with 1M hydrochloric acid, and the organic phase was separated therefrom. After the resultant organic phase was washed with water and a saturated sodium chloride solution successively, the washed phase was dried over anhydrous sodium sulfate, and the solvent was distilled out under reduced pressure to yield 2.96 g of 5-methyl-1,3-dihydro-2H-benzimidazol-2-one as light yellow solid.
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4 g
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6.8 mL
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Synthesis routes and methods II

Procedure details

Into a 100 mL round bottomed flask, 3,4-diaminotoluene (1.00 g, 8.2 mmol) was dissolved in THF (8.2 mL). CDT (1.59 g, 9.8 mmol) in THF (25 mL) was added slowly via addition funnel. After addition the mixture was stirred overnight at room temperature. Solvent was removed under vacuum and the residue was purified by column chromatography (5% MeOH/DCM) to give the product 5-methyl-1H-benzo[d]imidazol-2(3H)-one (110A) as a brown-tan solid (990 mg, 82% yield). ESI-MS:m/z 149.4 (M+H)+.
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1 g
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8.2 mL
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25 mL
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Synthesis routes and methods III

Procedure details

Methyl 2-oxo-2,3-dihydro-1H-benzimidazole-6-carboxylate (43 g, 0.22 mol) was charged into phosphorus oxychloride (286 ml). Dry hydrogen chloride was bubbled through the boiling reaction mass for 12 hours. After cooling reaction mass was poured in mixture of ice and water (2 kg). Precipitate was filtered out. Filtrate was diluted with water (1.25 litres) and ammonia solution (˜800 ml). After that pH was adjusted to 5.6 with ammonia solution. Precipitate was filtered and rinsed with water. Yield 39.5 g (84%).
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43 g
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Synthesis routes and methods IV

Procedure details

To a solution of 4-methyl-1,2-phenylenediamine (1) (25 g) in tetrahydrofuran (375 mL) was added dropwise a solution of 1,1′-carbonyldiimidazole (36.5 g) in dichloromethane (375 mL). After stirring at room temperature for 6.5 hr, diisopropylether (375 mL) was added to the reaction mixture. After stirring at room temperature, the resulting precipitate was collected by filtration. The precipitate was washed with diisopropyl ether, and dried under reduced pressure to give 5-methyl-1,3-dihydrobenzimidazol-2-one (2) (24.6 g).
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25 g
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36.5 g
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375 mL
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375 mL
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375 mL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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